molecular formula C16H14N2OS B2994249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 722550-83-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2994249
CAS No.: 722550-83-6
M. Wt: 282.36
InChI Key: PLJRQAUDYJINJQ-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed specifically for research applications. This benzamide derivative is built around a 1,3-benzothiazole core , a privileged scaffold widely recognized for its diverse pharmacological properties . The structure features a 5,7-dimethyl substituted benzothiazole ring, a modification that can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a key intermediate or lead structure for researchers investigating new therapeutic agents. Recent studies highlight that benzothiazole-containing benzohydrazide derivatives demonstrate potent anti-inflammatory and analgesic activities in both computational and in vivo models . Molecular docking analyses of analogous compounds have shown strong binding affinities with specific therapeutic targets . The presence of the benzamide group allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Researchers utilize this compound in hit-to-lead optimization campaigns, particularly for projects targeting central nervous system disorders, inflammation, and pain. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. All sales are final, and researchers are responsible for confirming product identity and purity for their specific applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJRQAUDYJINJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Dess-Martin periodinane for oxidation and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include substituted benzothiazole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

The substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Benzothiazole Substituents Amide Group Substituent Notable Properties/Activities Reference
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)benzamide 5,7-dimethyl Benzamide Enhanced lipophilicity; potential for improved membrane permeability
MMV001239 (4-α-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy 4-α-cyano, N-pyridin-3-ylmethyl IC50 = 8.1 µM against drug-sensitive yeast; inactive against wild-type yeast
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) 6-methoxy 2-(pyridine-3-yl amino)acetamide MIC: 3.125–12.5 µg/ml (broad-spectrum antibacterial)
N-(4-Fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide 4-fluoro Methanesulfonylpiperidine Structural similarity; sulfonyl group may enhance enzyme inhibition
  • Electron-Donating vs. Electron-Withdrawing Groups : The 5,7-dimethyl groups in the target compound are electron-donating, increasing lipophilicity compared to electron-withdrawing groups like nitro (e.g., BTC-r) or halogens (e.g., 4-fluoro derivatives). This may improve cell permeability but reduce aqueous solubility .
  • Methoxy vs. Methyl groups may prioritize hydrophobic interactions .

Amide Side Chain Modifications

The amide side chain’s structure dictates target specificity and potency:

  • Simple Benzamide (target compound): The unmodified benzamide group may limit steric hindrance, allowing for flexible interactions with enzyme pockets. However, the absence of heterocyclic moieties (e.g., pyridine in BTC-j) could reduce affinity for bacterial targets like DNA gyrase .
  • Complex Side Chains (e.g., MMV001239, BTC-j): Pyridine or cyano groups enhance hydrogen bonding and π-π stacking with biological targets, as seen in MMV001239’s yeast activity and BTC-j’s antibacterial efficacy .

Physicochemical and Crystallographic Properties

  • Crystallinity: Fluorinated analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) exhibit distinct lattice parameters (e.g., a = 5.2216 Å vs. 5.9479 Å for non-fluorinated derivatives), influencing solubility and bioavailability. The dimethyl groups in the target compound may further alter crystal packing .
  • Salt formation (e.g., hydrochloride, as in ) could mitigate this .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with related compounds.

Overview of Biological Activity

This compound exhibits significant biological properties, including:

  • Antibacterial Activity : It is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound have shown promising activity against various cancer cell lines.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Key Enzymes : The compound interacts with specific molecular targets that are critical for bacterial survival and proliferation.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis or cell cycle arrest, leading to reduced cell viability.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other benzothiazole derivatives is useful. Below is a table summarizing the biological activities of selected benzothiazole derivatives.

Compound NameAntibacterial ActivityAnticancer ActivityNotes
This compoundModeratePromisingTargets bacterial cell wall synthesis
2-AminobenzothiazoleHighModerateKnown for broad-spectrum antibacterial effects
2-MercaptobenzothiazoleHighLowPrimarily used in industrial applications

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis via the intrinsic pathway .
  • Mechanistic Studies : Further research indicated that the compound might disrupt mitochondrial function in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

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